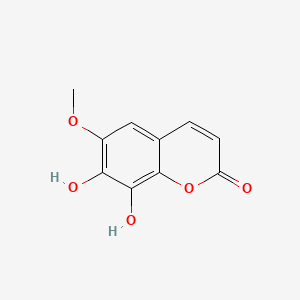

Fraxetin

説明

This compound has been reported in Salsola laricifolia, Aesculus turbinata, and other organisms with data available.

特性

IUPAC Name |

7,8-dihydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWRBANWNTOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205992 | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-84-5 | |

| Record name | Fraxetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-6-methoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD3GD44O3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fraxetin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxetin, a naturally occurring O-methylated coumarin, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application in a research and development setting.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Oleaceae family, with the genus Fraxinus (ash trees) being a principal source. The bark of these trees, often referred to as Cortex Fraxini, is particularly rich in this compound. Other notable plant sources include:

-

Fraxinus rhynchophylla : The stem and root bark of this species are well-documented sources of this compound.[1][2][3]

-

Fraxinus chinensis (Chinese Ash)

-

Fraxinus excelsior (European Ash)

-

Aesculus hippocastanum (Horse Chestnut): this compound is present in the seeds of this plant, where it exists as the aglycone of its glucoside, fraxin.[4]

-

Datura stramonium (Jimsonweed): The seeds of this plant also contain this compound.[1]

-

Salsola laricifolia [5]

-

Aesculus turbinata [5]

This compound has also been identified in other plant families, including Sapindaceae and Euphorbiaceae.[6]

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through various methods, each with distinct advantages in terms of efficiency, solvent consumption, and extraction time. The choice of method often depends on the specific plant material and the desired scale of extraction.

Conventional Solvent Extraction

Maceration: This is a simple and widely used method involving the soaking of the plant material in a solvent at room temperature for an extended period.

Reflux Extraction: This technique involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel. This method is generally more efficient than maceration due to the use of heat.

Modern Extraction Techniques

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant cell walls, thereby enhancing solvent penetration and mass transfer. UAE is known for its reduced extraction times and lower solvent consumption compared to conventional methods.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. This technique offers significant advantages in terms of speed and reduced solvent usage.

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can vary significantly. The following table summarizes available quantitative data on this compound yields from different sources using various techniques.

| Plant Source | Plant Part | Extraction Method | Solvent | Key Parameters | This compound Yield | Reference |

| Aesculus hippocastanum | Flowers | Maceration followed by solvent partitioning | Methanol | Room temperature, 8 days | 0.0507% (w/w) | [2] |

| Cortex Fraxini | Bark | Ultrasound-Assisted Extraction with Deep Eutectic Solvent (DES) | Betaine/Glycerin (1:3) with 20% water | 30 min, Solid-liquid ratio: 15 mg/mL | Not specified for this compound alone, but showed higher efficiency for total coumarins than conventional methods. | [7] |

| Cortex Fraxini | Bark | Reflux Extraction | 95% Ethanol | 1 hour, repeated three times | Not specified for this compound alone. | [8] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Coumarins from Cortex Fraxini

This protocol is based on the ultrasound-assisted deep eutectic solvent extraction method, which has shown high efficiency for coumarin extraction.[7]

Materials:

-

Dried and powdered Cortex Fraxini

-

Betaine

-

Glycerin

-

Deionized water

-

Ultrasonic bath

Procedure:

-

Preparation of Deep Eutectic Solvent (DES): Mix betaine and glycerin in a molar ratio of 1:3. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. Add 20% (v/v) deionized water to the DES.

-

Extraction: Weigh 1.5 g of powdered Cortex Fraxini and place it in a flask. Add 100 mL of the prepared DES to achieve a solid-liquid ratio of 15 mg/mL.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.

-

Separation: After extraction, centrifuge the mixture to separate the solid residue from the supernatant containing the extracted coumarins.

-

Analysis: The supernatant can be diluted with a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the purification of this compound from a crude extract of Cortex Fraxini.[4]

Materials:

-

Crude extract of Cortex Fraxini

-

n-Butanol

-

Methanol

-

0.5% Acetic acid in water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

Procedure:

-

Preparation of Two-Phase Solvent System: Prepare a mixture of n-butanol, methanol, and 0.5% acetic acid in a volume ratio of 5:1.5:5. Thoroughly mix the solvents and allow the phases to separate in a separatory funnel.

-

HSCCC Operation:

-

Pump the lower aqueous phase into the HSCCC column as the stationary phase.

-

Rotate the column at an appropriate speed (e.g., 800 rpm).

-

Pump the upper organic phase through the column as the mobile phase at a flow rate of 2.0 mL/min.

-

-

Sample Injection: Once the hydrodynamic equilibrium is reached, dissolve 150 mg of the crude extract in a suitable volume of the biphasic solvent system and inject it into the column.

-

Fraction Collection: Collect the effluent from the column in fractions.

-

Analysis and Isolation: Monitor the fractions using a suitable analytical technique (e.g., TLC or HPLC). Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound. From 150 mg of crude extract, 5.8 mg of this compound with a purity of 97.2% was obtained.[4]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, which are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer. This compound has been shown to inhibit the proliferation and induce apoptosis in glioma and colon adenocarcinoma cells by inactivating the JAK2/STAT3 signaling pathway.[1][7] It achieves this by decreasing the phosphorylation of JAK2 and its downstream effector STAT3, thereby blocking STAT3 nuclear translocation.[7]

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and angiogenesis. This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway in prostate cancer cells, leading to decreased proliferation, migration, and invasion.[4] It exerts this effect by reducing the phosphorylation of both PI3K and Akt.[4]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. This compound has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), by activating the Nrf2/ARE pathway. This activation involves the nuclear translocation of Nrf2, where it binds to the ARE in the promoter region of target genes.

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. It can block the activation of IKKβ, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB inflammatory pathway.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed various extraction and purification methodologies. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as JAK/STAT, PI3K/Akt, Nrf2/ARE, and NF-κB, provides a strong foundation for future research and drug development endeavors. The presented experimental protocols and comparative data aim to serve as a valuable resource for scientists working on the isolation and characterization of this important bioactive molecule. Further research focusing on optimizing extraction yields and conducting clinical trials is warranted to fully explore the therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Dual anti-oxidative effects of this compound isolated from Fraxinus rhinchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102091132B - Method for detecting esculin, aesculetin, fraxin and this compound in cortex fraxini or extract thereof - Google Patents [patents.google.com]

- 7. [Quantitative method for simultaneous assay of four coumarins with one marker in Fraxini Cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Fraxetin Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fraxetin, a hydroxylated coumarin, and its derivatives are pivotal secondary metabolites in the plant kingdom, playing a crucial role in iron homeostasis and exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, with a primary focus on the model organism Arabidopsis thaliana. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic steps, regulatory mechanisms, and key experimental methodologies. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical and signaling pathways to facilitate a deeper understanding and further investigation into this significant metabolic route.

Introduction

Coumarins are a class of benzopyrone-containing secondary metabolites widely distributed in the plant kingdom. Among them, this compound (7,8-dihydroxy-6-methoxycoumarin) has garnered significant attention due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. In plants, this compound and related coumarins are integral to the strategy I iron acquisition system, particularly in response to iron deficiency in alkaline soils.[1][2][3][4][5][6][7] The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, involving a series of enzymatic reactions that are tightly regulated in response to environmental cues.[3] Understanding this pathway is not only crucial for plant biology but also holds immense potential for the biotechnological production of this compound for pharmaceutical applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. The core pathway leading to this compound involves two key enzymatic steps that convert feruloyl-CoA, a central intermediate in phenylpropanoid metabolism, into this compound.

Step 1: Conversion of Feruloyl-CoA to Scopoletin

The first committed step in the biosynthesis of this compound-related coumarins is the ortho-hydroxylation of feruloyl-CoA to 6'-hydroxyferuloyl-CoA. This reaction is catalyzed by Feruloyl-CoA 6'-hydroxylase (F6'H1) , a 2-oxoglutarate-dependent dioxygenase.[4][6][7] The resulting 6'-hydroxyferuloyl-CoA is unstable and undergoes spontaneous trans/cis isomerization and lactonization to form the coumarin scaffold, yielding scopoletin (7-hydroxy-6-methoxycoumarin).[8][9]

Step 2: Conversion of Scopoletin to this compound

The final step in this compound biosynthesis is the hydroxylation of scopoletin at the C8 position. This reaction is catalyzed by Scopoletin 8-hydroxylase (S8H) , another 2-oxoglutarate and Fe(II)-dependent dioxygenase.[4] This hydroxylation introduces a second hydroxyl group ortho to the existing one, forming the catechol moiety characteristic of this compound.

References

- 1. Iron uptake, signaling, and sensing in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinbullbotany.com [chinbullbotany.com]

- 3. Frontiers | Accumulation and Secretion of Coumarinolignans and other Coumarins in Arabidopsis thaliana Roots in Response to Iron Deficiency at High pH [frontiersin.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. A major role of coumarin-dependent ferric iron reduction in strategy I-type iron acquisition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Feruloyl-CoA 6′-Hydroxylase1-Dependent Coumarins Mediate Iron Acquisition from Alkaline Substrates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feruloyl-CoA 6'-Hydroxylase1-dependent coumarins mediate iron acquisition from alkaline substrates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen [frontiersin.org]

- 9. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]

Fraxetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a naturally occurring O-methylated coumarin, a class of benzopyrone secondary metabolites found widely in the plant kingdom. It is notably isolated from various plant species, including those of the Fraxinus (ash) genus, particularly from Cortex Fraxini, a traditional Chinese herb.[1][2] this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[1][3] This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, biosynthetic origins, mechanisms of action, and relevant experimental methodologies for its study.

Chemical Identity and Structure

This compound is structurally defined as a hydroxycoumarin with a methoxy group at position 6 and two hydroxyl groups at positions 7 and 8 of the benzopyran-2-one core.[4] This catechol-like moiety is crucial for many of its biological activities, particularly its potent antioxidant and metal-chelating properties.[5]

Table 2.1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 7,8-dihydroxy-6-methoxychromen-2-one | [4] |

| Synonyms | 7,8-Dihydroxy-6-methoxycoumarin, Fraxetol | [4][6][7] |

| CAS Number | 574-84-5 | [4][6][8] |

| Molecular Formula | C₁₀H₈O₅ | [4][6][8] |

| Molecular Weight | 208.17 g/mol | [4][6][8] |

| Canonical SMILES | COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | [9][] |

| InChI Key | HAVWRBANWNTOJX-UHFFFAOYSA-N | [9][11] |

Physicochemical and Spectral Properties

This compound presents as a crystalline solid and exhibits limited solubility in water but is soluble in organic solvents like DMSO and DMF.[9][12]

Table 3.1: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Light yellow crystalline flakes/powder | [9] |

| pKa (Predicted) | 7.22 ± 0.20 | [9] |

| UV Absorption (λmax) | 211, 341 nm | [11][12] |

| Solubility | DMSO: ~20-42 mg/mLDMF: ~5 mg/mLDMSO:PBS (pH 7.2) (1:10): ~0.09 mg/mLWater: Insoluble | [11][12][13] |

Table 3.2: Spectral Data for this compound

| Spectrum Type | Data | Citation |

| ¹H NMR | (acetone-d₆, in ppm): δ 3.87 (3H, s, 6-OCH₃), 6.15 (1H, d, J = 9.3 Hz, H-3), 6.76 (1H, s, H-5), 7.91 (1H, d, J = 9.3 Hz, H-4) | [14] |

Biosynthesis

In plants, this compound is synthesized via the phenylpropanoid pathway. The biosynthesis can proceed through multiple routes, with key precursors being esculetin and ferulic acid.[1][14] One major pathway involves the hydroxylation of scopoletin at the C-8 position, a reaction catalyzed by the enzyme Scopoletin 8-hydroxylase (S8H).[14][15] Scopoletin itself can be formed from the methylation of esculetin or derived from ferulic acid through the action of enzymes like feruloyl CoA 6′-hydroxylase (F6′H).[14] This pathway is particularly induced in plants under iron-deficient conditions, as this compound acts as a chelator to help mobilize iron from the soil.[5][16]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide array of biological effects by modulating multiple cellular signaling pathways.

Table 5.1: Summary of this compound's Biological Activities

| Activity | Mechanism of Action & Key Molecular Targets | Citation |

| Antioxidant | Direct scavenging of DPPH, ABTS, and H₂O₂ radicals. Upregulation of the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). | [11][13][17][18] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2). Downregulation of key inflammatory signaling cascades including NF-κB, PI3K/Akt, and MAPK pathways. | [1][11][19][20] |

| Anticancer | Inhibition of cancer cell proliferation, invasion, and migration. Induction of apoptosis via the mitochondrial pathway (decreased membrane potential, activation of caspase-9 and -3). Inhibition of the JAK2/STAT3 signaling pathway. | [1][21] |

| Hepatoprotective | Attenuation of liver fibrosis by targeting NF-κB/IκBα, MAPKs, and Bcl-2/Bax pathways. Reduction of serum markers of liver damage (AST, ALT, bilirubin). | [11] |

| Antibacterial | Inhibition of Staphylococcus aureus growth by disrupting nucleic acid and protein synthesis and inhibiting DNA topoisomerase I and II. | [22] |

| Anti-adipogenic | Suppression of lipid accumulation in preadipocytes by regulating MAPK signaling pathways (downregulation of Erk1/2 and Jnk, upregulation of p38). | [23][24] |

| Antifibrotic (Renal) | Amelioration of renal interstitial fibrosis by inhibiting the ERK signaling pathway. | [25] |

Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to interact with and modulate critical intracellular signaling networks.

5.1.1 Anti-inflammatory Signaling (NF-κB Pathway)

This compound exerts potent anti-inflammatory effects by inhibiting the canonical NF-κB pathway. In inflammatory conditions, stimuli can activate the IKK complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[11][20]

5.1.2 Antioxidant Response (Nrf2/HO-1 Pathway)

This compound enhances the cellular antioxidant defense system by activating the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[17][18]

5.1.3 Proliferation and Survival (PI3K/Akt & MAPK Pathways)

This compound's anticancer and anti-inflammatory effects are also mediated through its modulation of the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation. This compound has been shown to suppress the activation (phosphorylation) of Akt, thereby inhibiting downstream pro-survival signals.[1][19] It also differentially regulates MAPK pathways; for example, in adipocytes, it suppresses the pro-adipogenic Erk1/2 and Jnk pathways while activating p38.[23] In renal fibrosis, it exerts protective effects by inhibiting the ERK pathway.[25]

Experimental Protocols

This section provides representative methodologies for the study of this compound.

In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol is based on the principle that antioxidants will reduce the stable violet-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) to the yellow-colored non-radical form, with the change in absorbance being proportional to the antioxidant capacity. This compound has a reported IC₅₀ of 44.1 μM in this assay.[11]

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of this compound in methanol to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 μM). Ascorbic acid can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 μL of each this compound dilution (or control) to respective wells.

-

Add 100 μL of the 0.1 mM DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as the blank. A control consists of 100 μL methanol and 100 μL DPPH solution.

-

Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the % scavenging against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Activity: Western Blot Analysis of NF-κB Pathway

This protocol describes how to measure the effect of this compound on the protein levels of key components of the NF-κB pathway (e.g., IκBα, phospho-p65) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 μM) for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 μg/mL) for 30 minutes (for IκBα degradation) or 1 hour (for p65 phosphorylation). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-IκBα, anti-phospho-NF-κB p65, anti-p65, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control (β-actin).

-

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a diverse range of biological properties. Its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and cell proliferation, such as the Nrf2, NF-κB, and MAPK pathways, underscores its significant therapeutic potential. The data presented in this guide highlight this compound as a promising lead compound for the development of novel drugs targeting a variety of diseases, from inflammatory disorders to cancer. Further research, particularly in the areas of pharmacokinetics, bioavailability, and clinical efficacy, is warranted to fully translate its preclinical promise into therapeutic applications.

References

- 1. Health benefits of this compound: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8O5 | CID 5273569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Scopoletin 8-Hydroxylase-Mediated this compound Production Is Crucial for Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - 7,8-Dihydroxy-6-methoxycoumarin [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. CAS No. 574-84-5 | Chemsrc [chemsrc.com]

- 9. Page loading... [guidechem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. This compound Induces Heme Oxygenase-1 Expression by Activation of Akt/Nrf2 or AMP-activated Protein Kinase α/Nrf2 Pathway in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | Apoptosis | TargetMol [targetmol.com]

- 19. This compound alleviates microglia-mediated neuroinflammation after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound inhibits interleukin-1β-induced apoptosis, inflammation, and matrix degradation in chondrocytes and protects rat cartilage in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]

- 22. Antibacterial mechanism of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Suppressive Effect of this compound on Adipogenesis and Reactive Oxygen Species Production in 3T3-L1 Cells by Regulating MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Fraxetin: A Comprehensive Technical Guide to its Pharmacological Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a naturally occurring coumarin derivative found in various medicinal plants, most notably in the bark of Fraxinus species.[1][2] Possessing a range of biological activities, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacological effects of this compound, its mechanisms of action, and its therapeutic potential, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Pharmacological Effects of this compound

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.[2][3] These diverse biological functions are attributed to its ability to modulate various cellular signaling pathways.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro and in vivo pharmacological effects of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FM55P | Human Melanoma | 32.42 ± 4.21 | [1][4][5] |

| FM55M2 | Human Melanoma | 46.04 ± 4.17 | [1][4][5] |

| A375 | Human Melanoma | 44.03 ± 12.02 | [4][5] |

| SK-MEL 28 | Human Melanoma | 73.16 ± 7.38 | [1][4][5] |

| HCC827 | Non-Small Cell Lung Cancer | 20.12 | [4] |

| H1650 | Non-Small Cell Lung Cancer | 22.45 | [4] |

| Huh7 | Hepatocellular Carcinoma | ~20 | [6] |

| Hep3B | Hepatocellular Carcinoma | ~50 | [6] |

| DU145 | Prostate Cancer | 41.3 | [5] |

Table 2: In Vitro Enzyme Inhibition and Antioxidant Activity of this compound (IC50 Values)

| Target/Assay | Activity | IC50 | Reference |

| 5-Lipoxygenase | Anti-inflammatory | 1.46 - 10 µM | [1] |

| Xanthine Oxidase | Antioxidant | Not explicitly quantified, but inhibitory effect noted. | [7][8] |

| DPPH Radical Scavenging | Antioxidant | Varies by experimental conditions. | [9][10] |

| ABTS Radical Scavenging | Antioxidant | Varies by experimental conditions. | [11] |

Table 3: In Vivo Efficacy of this compound

| Model | Animal | This compound Dose | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Mice | 5 mg/kg (i.p.) | Significantly reduced infarct volume and improved neurological scores. | [3][12][13][14] |

| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Rats | 25 mg/kg and 50 mg/kg | Ameliorated liver damage, reduced collagen deposition, and improved liver morphology. | [2] |

| Chronic Unpredictable Stress (CUS) | Mice | 20, 40, and 60 mg/kg (oral) | Attenuated behavioral deficits, decreased serum corticosterone, and restored neurotransmitter levels. |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Anti-inflammatory and Neuroprotective Signaling

This compound has been shown to suppress neuroinflammation by inhibiting the PI3K/Akt/NF-κB signaling pathway in microglia.[12]

Anticancer Signaling

This compound has demonstrated anticancer activity by inhibiting the JAK2/STAT3 signaling pathway, which is often overactivated in various cancers.[3]

Antioxidant Signaling

This compound enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological effects.

In Vitro Assays

-

Cell Seeding: Seed cells (e.g., human melanoma cell lines, hepatocellular carcinoma cell lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of this compound concentration.

-

Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µM) to 100 µL of the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.[9][10]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3 (Tyr705) at 1:1000 dilution, anti-p-Akt at 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000-1:10000 dilution) for 1 hour at room temperature.[4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Models

-

Animal Model: Use male C57BL/6J mice (8-10 weeks old).

-

Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).

-

MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon monofilament. The duration of occlusion is typically 60-90 minutes, followed by reperfusion.

-

This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle (saline) intraperitoneally at specified time points (e.g., immediately after reperfusion and then daily).

-

Neurological Scoring: Assess neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the mice and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.[3][12]

-

Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

-

Induction of Fibrosis: Administer CCl₄ (e.g., 1-2 mL/kg, diluted in olive oil) via intraperitoneal injection twice a week for 4-8 weeks to induce liver fibrosis.

-

This compound Treatment: Co-administer this compound (e.g., 25 or 50 mg/kg) or vehicle orally or intraperitoneally on the days of CCl₄ administration or daily.

-

Biochemical Analysis: At the end of the treatment period, collect blood samples and measure serum levels of liver enzymes (ALT, AST) and markers of liver function.

-

Histopathological Analysis: Sacrifice the rats and collect liver tissue. Fix the tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.

-

Data Analysis: Score the degree of liver fibrosis based on the histopathological findings. Quantify the area of collagen deposition using image analysis software.[2]

Therapeutic Potential and Future Directions

The extensive preclinical data on this compound highlight its significant therapeutic potential across a range of diseases. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation makes it a promising candidate for further drug development.

-

Neurodegenerative Diseases: this compound's neuroprotective and anti-inflammatory effects suggest its potential in treating conditions like ischemic stroke and other neurodegenerative disorders where inflammation and oxidative stress play a crucial role.[3][12]

-

Cancer: The anticancer properties of this compound, demonstrated in various cancer cell lines and its ability to inhibit key oncogenic pathways like JAK2/STAT3, warrant further investigation in preclinical cancer models and potentially in combination with existing chemotherapies.[3][4][5]

-

Liver Diseases: The hepatoprotective effects of this compound in models of liver fibrosis indicate its potential as a therapeutic agent for chronic liver diseases.[2]

-

Inflammatory Disorders: Given its potent anti-inflammatory properties, this compound could be explored for the treatment of various inflammatory conditions.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing effective dosing regimens.

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its therapeutic effects and potential side effects.

-

Preclinical Efficacy in a Wider Range of Disease Models: Evaluating the efficacy of this compound in more diverse and clinically relevant animal models is necessary to validate its therapeutic potential.

-

Safety and Toxicology Studies: Comprehensive safety and toxicology studies are required before this compound can be considered for clinical trials in humans.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. Antifibrotic effects of this compound on carbon tetrachloride-induced liver fibrosis by targeting NF-κB/IκBα, MAPKs and Bcl-2/Bax pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Suppresses Proliferation of Non-Small-Cell Lung Cancer Cells via Preventing Activation of Signal Transducer and Activator of Transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 8. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. iomcworld.com [iomcworld.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound protects rat brains from the cerebral stroke via promoting angiogenesis and activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound alleviates microglia-mediated neuroinflammation after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fraxetin in Plant Iron Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (Fe) is an essential micronutrient for plant growth and development, playing a critical role in fundamental processes such as photosynthesis and respiration.[1] However, its bioavailability in soil, particularly in alkaline conditions, is often limited, posing a significant challenge to plant health and crop productivity.[2][3] Non-graminaceous plants, including the model organism Arabidopsis thaliana, have evolved a sophisticated "Strategy I" iron acquisition system. This strategy involves the acidification of the rhizosphere, the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), and the subsequent uptake of Fe²⁺ by root cells.[4][5] A key component of this strategy is the biosynthesis and secretion of coumarins, a class of phenolic compounds that facilitate iron mobilization and uptake.[3] Among these, fraxetin (7,8-dihydroxy-6-methoxycoumarin) has emerged as a crucial player in iron homeostasis, especially under challenging alkaline soil conditions.[4][6] This technical guide provides an in-depth overview of the core functions of this compound in plant iron homeostasis, detailing its biosynthesis, regulation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound Biosynthesis and Secretion

Under iron-deficient conditions, particularly at elevated pH, Arabidopsis thaliana roots reprogram their metabolic pathways to produce and secrete significant amounts of this compound.[4][6] The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway.

The key enzymatic steps in this compound biosynthesis are:

-

Feruloyl-CoA 6'-hydroxylase 1 (F6'H1): This enzyme catalyzes the ortho-hydroxylation of feruloyl-CoA, a crucial initial step in the coumarin biosynthetic pathway.[7]

-

Scopoletin 8-hydroxylase (S8H): Following the formation of scopoletin, S8H (encoded by the gene At3g12900) hydroxylates scopoletin at the C8 position to produce this compound.[4][8]

-

CYP82C4: This cytochrome P450 enzyme can further hydroxylate this compound to sideretin. The relative production of this compound and sideretin is pH-dependent, with alkaline conditions favoring this compound accumulation.[2][3]

Once synthesized, this compound is found in its glycosylated form, fraxin, within the root cells. Prior to secretion into the rhizosphere, the glucose moiety is cleaved by β-glucosidases. The ATP-binding cassette (ABC) transporter PDR9/ABCG37 is responsible for the subsequent efflux of this compound into the soil.[3][9]

Quantitative Data on this compound's Role in Iron Homeostasis

The following tables summarize the quantitative effects of iron deficiency and pH on this compound secretion and the expression of key regulatory and biosynthetic genes.

Table 1: this compound Secretion in Arabidopsis thaliana Root Exudates

| Condition | This compound Secretion (relative abundance) | Reference |

| Fe-sufficient (pH 5.5) | Low | [4] |

| Fe-deficient (pH 5.5) | Moderate Increase | [4] |

| Fe-sufficient (pH 7.5) | Low | [4] |

| Fe-deficient (pH 7.5) | High (Predominant coumarin) | [4] |

Table 2: Gene Expression Fold Change in Arabidopsis thaliana Roots under Iron Deficiency

| Gene | Function | Fold Change (-Fe vs +Fe) | Reference |

| F6'H1 | This compound Biosynthesis | Strongly upregulated | [7] |

| S8H | This compound Biosynthesis | Strongly induced | [2] |

| MYB72 | Transcription Factor | Highly induced | [10] |

| IMA1 | Signaling Peptide | ~3-fold increase | [2] |

| IRT1 | Iron Transporter | Strongly induced | [5] |

| FRO2 | Ferric Chelate Reductase | Strongly induced | [5] |

Table 3: Effect of this compound on Plant Growth under Iron-Limiting Conditions

| Treatment | Plant Fresh Weight | Chlorophyll Content | Reference |

| f6'h1 mutant | Reduced | Reduced | [2] |

| f6'h1 mutant + this compound | Rescued/Partially Rescued | Rescued/Partially Rescued | [6] |

| s8h mutant | Reduced | Reduced | [6] |

| s8h mutant + this compound | Rescued/Partially Rescued | Rescued/Partially Rescued | [6] |

Signaling Pathways and Regulatory Networks

The biosynthesis and secretion of this compound are tightly regulated by a complex signaling network that responds to the plant's iron status and the pH of the surrounding soil.

Experimental Protocols

Quantification of this compound in Root Exudates by UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may need optimization based on the available instrumentation.

1. Sample Collection:

- Grow Arabidopsis thaliana seedlings hydroponically or on agar plates with controlled iron and pH conditions.

- For exudate collection, gently transfer seedlings to a solution (e.g., sterile water or a minimal nutrient solution) for a defined period (e.g., 24 hours).[11]

- Collect the exudate solution and filter it through a 0.22 µm syringe filter to remove any debris.[11]

2. Sample Preparation:

- Spike the filtered exudate sample with an appropriate internal standard (e.g., a commercially available isotopically labeled this compound or a structurally similar coumarin not present in the exudates).

- Depending on the concentration, samples may be analyzed directly or concentrated by freeze-drying and resuspending in a smaller volume of the initial mobile phase.

3. UPLC-MS/MS Analysis:

- UPLC System: A high-performance liquid chromatography system equipped with a reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3).[11]

- Mobile Phase: A gradient of two solvents is typically used:

- Solvent A: Water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5-95% B over 10 minutes).

- Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) in either positive or negative mode (optimization required).

- MRM Transitions:

- This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion.

- Internal Standard: Monitor the corresponding transition for the internal standard.

4. Data Analysis:

- Generate a standard curve using a series of known concentrations of a pure this compound standard.

- Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Spectrophotometric Quantification of Iron in Plant Tissues

This protocol is adapted from a method for quantifying iron in Arabidopsis seedlings.[6][12]

1. Sample Preparation:

- Harvest root or shoot tissue and wash thoroughly with deionized water to remove any external iron contamination.

- Dry the tissue in an oven at 60-70°C to a constant weight.

- Weigh the dried tissue (typically 10-50 mg).

2. Acid Digestion:

- Place the dried tissue in a digestion tube.

- Add a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) (e.g., 2:1 v/v).

- Heat the samples in a digestion block at a temperature that allows for complete digestion without boiling over (e.g., 120-150°C) until the solution is clear.

3. Colorimetric Assay:

- Dilute the digested sample to a known volume with deionized water.

- Take an aliquot of the diluted sample and add a reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) to convert all Fe³⁺ to Fe²⁺.

- Add a chromogenic agent that forms a colored complex with Fe²⁺, such as bathophenanthroline disulfonate (BPDS) or 2,2'-bipyridyl.[6][13]

- Add a buffer solution to maintain the optimal pH for color development (typically pH 4-5).

- Allow the color to develop for a specified time.

4. Spectrophotometric Measurement:

- Measure the absorbance of the colored solution at the wavelength of maximum absorbance for the specific iron-chromogen complex (e.g., 535 nm for the Fe-BPDS complex).[6]

5. Calculation:

- Prepare a standard curve using known concentrations of an iron standard solution.

- Determine the iron concentration in the samples by comparing their absorbance to the standard curve.

- Express the iron content as µg Fe per gram of dry weight of the plant tissue.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression of genes involved in this compound biosynthesis and iron homeostasis.

1. RNA Extraction:

- Harvest root tissue from plants grown under control and iron-deficient conditions.

- Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

- Extract total RNA using a commercial plant RNA extraction kit or a standard Trizol-based method.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

- Quantify the RNA and assess its purity using a spectrophotometer (A260/A280 ratio).

- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

- Design or obtain validated primers for the target genes (F6'H1, S8H, MYB72, IMA1, etc.) and a reference gene (e.g., ACTIN2 or UBIQUITIN10).

- Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green-based qPCR master mix.

- Perform the qRT-PCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for each gene in each sample.

- Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

- Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the iron-deficient samples to the control samples.

Conclusion

This compound plays a pivotal and multifaceted role in the adaptation of non-graminaceous plants to iron-limiting conditions, particularly in alkaline soils. Its biosynthesis and secretion are tightly regulated by a complex signaling network that integrates internal iron status with external pH cues. Through its ability to chelate and reduce ferric iron, and potentially facilitate its uptake via an IRT1-independent pathway, this compound significantly enhances iron acquisition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the mechanisms of plant iron homeostasis and for professionals in drug development exploring novel strategies for biofortification and improving crop resilience. A deeper understanding of the this compound-mediated iron uptake system holds promise for developing crops with enhanced nutritional value and greater tolerance to adverse soil conditions.

References

- 1. pnas.org [pnas.org]

- 2. IRONMAN tunes responses to iron deficiency in concert with environmental pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of redox-active metabolites in response to iron deficiency in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scopoletin 8-Hydroxylase-Mediated this compound Production Is Crucial for Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Quick Method to Quantify Iron in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feruloyl-CoA 6′-Hydroxylase1-Dependent Coumarins Mediate Iron Acquisition from Alkaline Substrates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Rhizobacterial volatiles and photosynthesis‐related signals coordinate MYB72 expression in Arabidopsis roots during onset of induced systemic resistance and iron‐deficiency responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling the secrets of plant roots: Simplified method for large scale root exudate sampling and analysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Quick Method to Quantify Iron in Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asdlib.org [asdlib.org]

Spectroscopic Profile of Fraxetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for fraxetin (7,8-dihydroxy-6-methoxycoumarin), a naturally occurring coumarin derivative with significant pharmacological interest. The document outlines key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, details the experimental protocols for these analyses, and visualizes relevant biochemical pathways and analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

NMR Spectroscopic Data

NMR spectroscopy is crucial for the structural elucidation of this compound. The data presented here were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 7.94 | d | 9.47 |

| H-5 | 7.10 | s | - |

| H-3 | 6.28 | d | 9.47 |

| -OCH₃ | 3.81 | s | - |

| -OH | 9.72 | br s | - |

| Data sourced from reference[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Carbon Atom | Chemical Shift (δ) ppm |

| C-2 | 160.6 |

| C-3 | 113.0 |

| C-4 | 145.1 |

| C-4a (10) | 111.1 |

| C-5 | 106.4 |

| C-6 | 146.5 |

| C-7 | 144.8 |

| C-8 | 143.4 |

| C-8a (9) | 128.8 |

| -OCH₃ | 56.6 |

| Data sourced from reference[1] |

IR Spectroscopic Data

Infrared spectroscopy identifies the functional groups present in this compound. The characteristic absorption bands are listed below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300-3500 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3100-3000 | Medium | =C-H Stretch (Aromatic) |

| ~1700-1735 | Strong | C=O Stretch (α,β-unsaturated lactone) |

| ~1600-1585 | Medium-Strong | C=C Stretch (Aromatic ring) |

| ~1500-1400 | Medium-Strong | C=C Stretch (Aromatic ring) |

| ~1300-1000 | Strong | C-O Stretch (Ether and Phenol) |

UV-Vis Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule.

Table 4: UV-Vis Absorption Maxima for this compound

| Solvent | λ_max (nm) |

| Methanol/Water | 211, 341[2] |

| Not Specified | 202, 286, 337 (as part of Cortex Fraxini extract)[3] |

The absorption spectrum of this compound can exhibit a blue shift (hypsochromic shift) and a decrease in absorbance (hypochromic effect) upon interaction with macromolecules like DNA.[4][5]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

-

Sample Preparation (ATR Method): Place a small amount of the solid, dry this compound powder directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

-

Background Correction: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This background is automatically subtracted from the sample spectrum by the instrument software.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.

UV-Vis Spectroscopy Protocol

-

Solvent Selection: Choose a suitable UV-grade solvent in which this compound is soluble and that does not absorb in the region of interest (typically 200-400 nm). A mixture of methanol and water is a common choice.[2]

-

Stock Solution Preparation: Prepare a stock solution of this compound by accurately weighing a known amount of the compound and dissolving it in a precise volume of the chosen solvent to achieve a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to prepare a working solution with a concentration that results in an absorbance value within the instrument's linear range (typically 0.1 - 1.0 A.U.). A concentration of around 10 µg/mL is often appropriate.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to be used as a blank (reference) and another with the this compound working solution.

-

Spectral Scan: Scan the sample from a higher to a lower wavelength (e.g., 400 nm to 200 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway modulated by this compound and a general workflow for its spectroscopic analysis.

This compound-Mediated Nrf2 Signaling Pathway

This compound is known to exert antioxidant effects by activating the Nrf2 signaling pathway.[1][4][6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the expression of protective enzymes like Heme Oxygenase-1 (HO-1).

References

- 1. This compound Induces Heme Oxygenase-1 Expression by Activation of Akt/Nrf2 or AMP-activated Protein Kinase α/Nrf2 Pathway in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajpr.com [iajpr.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Induces Heme Oxygenase-1 Expression by Activation of Akt/Nrf2 or AMP-activated Protein Kinase α/Nrf2 Pathway in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Fraxetin: A Computational Docking and Molecular Modeling In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking and molecular modeling studies of Fraxetin, a natural coumarin with promising therapeutic properties. By leveraging in silico techniques, researchers can elucidate the molecular mechanisms underlying this compound's bioactivities, identify novel protein targets, and guide the development of more potent and selective derivatives. This document details the experimental protocols for conducting such studies, presents key quantitative data in a structured format, and visualizes the intricate signaling pathways modulated by this compound.

Introduction to this compound and In Silico Drug Discovery

This compound (7,8-dihydroxy-6-methoxycoumarin) is a natural compound found in various plants, including the bark of Fraxinus species. It has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Computational docking and molecular modeling have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules like this compound with their biological targets. These methods provide valuable insights at the atomic level, complementing and guiding experimental research.

Molecular Targets and Binding Affinities of this compound

Molecular docking studies have identified several key protein targets through which this compound may exert its therapeutic effects. These studies predict the binding energy of this compound to the active sites of these proteins, with a lower binding energy indicating a higher predicted affinity. The following table summarizes the reported binding affinities of this compound with some of its putative targets.

| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Biological Process |

| AKT1 | - | AutoDock Vina | -8.0 | Cell Survival, Proliferation |

| TNF | - | AutoDock Vina | -8.3 | Inflammation, Apoptosis |

| KDR (VEGFR2) | - | AutoDock Vina | -8.1 | Angiogenesis |

| STAT3 | - | - | - | Cell Proliferation, Apoptosis |

| JAK2 | - | - | - | Signal Transduction |

| Human Serum Albumin (HSA) | - | AUTODOCK, CDOCKER | - | Drug Transport |

Note: The PDB IDs and specific STAT3 and JAK2 binding affinities were not explicitly available in the provided search results. A binding energy of less than -5.0 kcal/mol is generally considered to indicate a good binding activity.[2]

Signaling Pathways Modulated by this compound

Computational and experimental studies have revealed that this compound can modulate several critical signaling pathways implicated in various diseases, particularly cancer. Understanding these pathways is crucial for deciphering the compound's mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.[1]

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a crucial role in cytokine signaling and is often hyperactivated in cancer. This compound has been found to suppress this pathway.[3]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis. This compound has been shown to modulate this pathway, which could contribute to its metabolic and anticancer effects.[4]

References

Fraxetin: A Technical Guide to its Applications in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxetin (7,8-dihydroxy-6-methoxycoumarin), a key bioactive coumarin primarily isolated from Cortex Fraxini, has a long history of use in traditional medicine for treating ailments such as dysentery, conjunctivitis, and excessive leukorrhea.[1] Modern pharmacological research has unveiled a broad spectrum of its therapeutic properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.[2][3] This technical guide provides a comprehensive overview of the scientific evidence supporting the use of this compound, with a focus on its mechanisms of action at the molecular level. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development.

Traditional and Herbal Medicine Applications

Cortex Fraxini, also known as Qinpi in Chinese, is the dried bark of several species of ash trees (Fraxinus spp.) and has been used in traditional Chinese medicine for over two millennia.[1] Its primary applications have been for conditions characterized by heat and dampness, such as diarrhea, dysentery, and eye inflammation. This compound, along with other coumarins like esculin and esculetin, is considered one of the principal active constituents responsible for the therapeutic effects of Cortex Fraxini.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound, highlighting its therapeutic potential across different disease models.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FM55P | Human Malignant Melanoma | 32.42 ± 4.21 | [2] |

| FM55M2 | Human Malignant Melanoma | 46.04 ± 4.17 | [2] |

| A375 | Human Malignant Melanoma | 44.03 ± 12.02 | [2] |

| SK-MEL 28 | Human Malignant Melanoma | 73.16 ± 7.38 | [2] |

| HCC827 | Non-Small Cell Lung Cancer | 20.12 | [2] |

| H1650 | Non-Small Cell Lung Cancer | 22.45 | [2] |

| U251 | Glioma | ~100-200 | [1] |

| U87 | Glioma | ~100-200 | [1] |

| DU145 | Prostate Cancer | >40 (significant inhibition) | [4] |

| MCF-7 | Breast Cancer | 20, 40, 60 (significant inhibition) | [5] |

| Huh7 | Hepatocellular Carcinoma | ~20 | [6] |

| Hep3B | Hepatocellular Carcinoma | ~50 | [6] |

Table 2: In Vivo Dosage and Efficacy of this compound

| Animal Model | Disease Model | Dosage | Efficacy | Reference |

| Nude Mice | Glioma Xenograft | 30 mg/kg (intragastric) | Significant decrease in tumor volume and weight | [1] |

| Rats | Carbon Tetrachloride-induced Liver Fibrosis | 25 mg/kg, 50 mg/kg | Ameliorated liver damage and fibrosis | [7] |

| Mice | Chronic Unpredictable Stress | 20, 40, 60 mg/kg (oral) | Attenuated memory impairment and depressive-like behavior | [8][9] |

| Mice | Dextran Sulphate Sodium-induced Colitis | 10, 30, 60 mg/kg | Attenuated body weight loss, colon length reduction, and tissue damage | [10] |

| Rats | Monosodium Iodoacetate-induced Osteoarthritis | Not specified | Protected cartilage against destruction | [11] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Anti-inflammatory and Anti-arthritic Effects via TLR4/NF-κB Pathway

In the context of inflammation, particularly in osteoarthritis, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[11] By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, and matrix-degrading enzymes like MMP-13, thereby protecting chondrocytes from apoptosis and degradation.[11]

References

- 1. This compound Inhibits the Proliferation and Metastasis of Glioma Cells by Inactivating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. This compound protects rat brains from the cerebral stroke via promoting angiogenesis and activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of JAK2/STAT3 Signaling Pathway Suppresses Proliferation of Burkitt’s Lymphoma Raji Cells via Cell Cycle Progression, Apoptosis, and Oxidative Stress by Modulating HSP70 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits interleukin-1β-induced apoptosis, inflammation, and matrix degradation in chondrocytes and protects rat cartilage in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Isolation and Purification of Fraxetin from Fraxinus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fraxetin is a naturally occurring O-methylated coumarin found in various species of the Fraxinus (ash) genus.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[2] This document provides a detailed protocol for the isolation and purification of this compound from the bark of Fraxinus species, commonly known as Cortex Fraxini. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for experimental and drug development purposes.

Data Presentation: Quantitative Summary

The following table summarizes the quantitative data from various studies on the isolation and purification of this compound and related coumarins from Fraxinus species.

| Method | Starting Material | Compound | Yield | Purity | Reference |

| Adsorption Chromatography | 100 g Cortex Fraxinus powder (yielded 9.6 g crude extract) | This compound | Not specified | 97.9% | [3] |

| High-Speed Counter-Current Chromatography (HSCCC) | 150 mg crude extract of C. fraxinus | This compound | 5.8 mg | 97.2% | [4][5] |

| High-Speed Counter-Current Chromatography (HSCCC) | 150 mg crude extract of C. fraxinus | Fraxin | 14.3 mg | 97.6% | [4][5] |